Cas no 2157767-12-7 (1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine)

1-(Cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine is a structurally unique amine compound featuring a cyclopropane core substituted with a cyclopropylmethyl group and two methyl groups. Its rigid cyclopropane framework and amine functionality make it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The compound’s sterically hindered structure may enhance stability and influence reactivity in selective transformations. Its potential applications include serving as a building block for agrochemicals, pharmaceuticals, or specialty chemicals, where its distinct geometry could impart desirable properties in target molecules. Proper handling and storage under inert conditions are recommended due to the reactivity of the amine group.
1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine structure
2157767-12-7 structure
Product name:1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine
CAS No:2157767-12-7
MF:C9H17N
MW:139.23798251152
CID:6567815
PubChem ID:165654989

1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine
    • EN300-1849961
    • 2157767-12-7
    • Inchi: 1S/C9H17N/c1-8(2)6-9(8,10)5-7-3-4-7/h7H,3-6,10H2,1-2H3
    • InChI Key: ARSNCVUJHIRCKT-UHFFFAOYSA-N
    • SMILES: NC1(CC2CC2)CC1(C)C

Computed Properties

  • Exact Mass: 139.136099547g/mol
  • Monoisotopic Mass: 139.136099547g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 158
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 26Ų

1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1849961-5g
1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine
2157767-12-7
5g
$3065.0 2023-09-19
Enamine
EN300-1849961-5.0g
1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine
2157767-12-7
5g
$4102.0 2023-06-02
Enamine
EN300-1849961-1.0g
1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine
2157767-12-7
1g
$1414.0 2023-06-02
Enamine
EN300-1849961-2.5g
1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine
2157767-12-7
2.5g
$2071.0 2023-09-19
Enamine
EN300-1849961-0.5g
1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine
2157767-12-7
0.5g
$1014.0 2023-09-19
Enamine
EN300-1849961-10g
1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine
2157767-12-7
10g
$4545.0 2023-09-19
Enamine
EN300-1849961-1g
1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine
2157767-12-7
1g
$1057.0 2023-09-19
Enamine
EN300-1849961-10.0g
1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine
2157767-12-7
10g
$6082.0 2023-06-02
Enamine
EN300-1849961-0.1g
1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine
2157767-12-7
0.1g
$930.0 2023-09-19
Enamine
EN300-1849961-0.05g
1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine
2157767-12-7
0.05g
$888.0 2023-09-19

Additional information on 1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine

Introduction to 1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine (CAS No. 2157767-12-7)

1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine is a structurally unique organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its Chemical Abstracts Service (CAS) number 2157767-12-7, belongs to a class of molecules characterized by a cyclopropane ring substituted with various functional groups. The presence of a cyclopropylmethyl moiety and two methyl groups at the 2-position of the cyclopropane ring imparts distinct electronic and steric properties, making it a promising candidate for further exploration in drug discovery and development.

The chemical structure of 1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine can be described as a tricyclic amine with a highly strained cyclopropane core. This core structure is known to influence the reactivity and biological activity of the molecule. The cyclopropylmethyl group introduces a bulky substituent that can affect both the conformational flexibility and the binding affinity of the compound to biological targets. Additionally, the two methyl groups at the 2-position enhance the lipophilicity of the molecule, which is often a critical factor in determining its pharmacokinetic properties.

In recent years, there has been growing interest in cyclopropane-containing compounds due to their unique chemical properties and potential biological activities. Cyclopropanes are known for their high ring strain, which makes them susceptible to ring-opening reactions under certain conditions. This reactivity has been exploited in various synthetic transformations and has also been linked to biological effects. For instance, certain cyclopropane derivatives have been shown to exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The compound 1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine is no exception and has been investigated for its potential therapeutic applications.

One of the most intriguing aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. The structural features of 1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine make it a versatile building block that can be modified in various ways to produce novel bioactive molecules. For example, functionalization of the amine group or the cyclopropylmethyl moiety could lead to derivatives with enhanced potency or selectivity for specific biological targets. This flexibility underscores the importance of this compound in medicinal chemistry research.

Recent studies have begun to explore the pharmacological profile of 1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine using both computational modeling and experimental techniques. Computational studies have suggested that this compound may interact with various protein targets, including enzymes and receptors involved in signal transduction pathways. These interactions could potentially lead to effects on cellular processes such as proliferation, differentiation, and apoptosis. Experimental validation of these predictions has shown promising results, with initial assays indicating that 1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine exhibits modulatory activity on certain key biological pathways.

The synthesis of 1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine represents another area of interest within the chemical community. The development of efficient synthetic routes allows for scalable production and further functionalization of this compound. Advances in synthetic methodology have enabled chemists to access complex cyclopropane derivatives more readily than ever before. These advancements are not only important for academic research but also hold significant implications for industrial applications in drug development.

From a medicinal chemistry perspective, the structural features of 1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine offer several advantages for drug design. The cyclopropane ring provides a rigid scaffold that can optimize binding interactions with biological targets, while the amine group offers opportunities for further derivatization. Additionally, the lipophilic nature of the molecule enhances its ability to cross biological membranes, which is crucial for many therapeutic agents. These characteristics make 1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine a valuable asset in the quest for novel pharmaceuticals.

The future prospects for 1-(cyclopropylmethyl)-2,2-dimethylcyclopropan-1-amine are promising, with ongoing research aimed at elucidating its full pharmacological potential. Further investigations into its mechanism of action and interaction with biological targets will be essential for translating these findings into clinical applications. As our understanding of this compound grows, so too will its potential as a therapeutic agent or as a key intermediate in drug development pipelines.

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